molecular formula C8H17N3O2 B13724425 (S)-2-((S)-2-Aminopropanamido)pentanamide

(S)-2-((S)-2-Aminopropanamido)pentanamide

Cat. No.: B13724425
M. Wt: 187.24 g/mol
InChI Key: IDRDPRCHSIGJPZ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-Aminopropanamido)pentanamide is a chiral compound with significant importance in various fields of scientific research It is characterized by its unique structure, which includes an amide linkage and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Aminopropanamido)pentanamide typically involves the reaction of (S)-2-aminopropanoic acid with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Aminopropanamido)pentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((S)-2-Aminopropanamido)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-((S)-2-Aminopropanamido)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The amide linkage can also participate in interactions with enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Aminopropanoic acid
  • (S)-2-Aminobutanamide
  • (S)-2-Aminopentanamide

Uniqueness

(S)-2-((S)-2-Aminopropanamido)pentanamide is unique due to its specific chiral configuration and the presence of both an amino group and an amide linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanamide

InChI

InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m0/s1

InChI Key

IDRDPRCHSIGJPZ-WDSKDSINSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N)NC(=O)[C@H](C)N

Canonical SMILES

CCCC(C(=O)N)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.